Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18123424
Molecular Formula: C10H18ClNO3
Molecular Weight: 235.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClNO3 |
|---|---|
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO3.ClH/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11;/h7H,3-6,11H2,1-2H3;1H |
| Standard InChI Key | ACBCHMTTXJJSGM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C12CC(C1)(OC2CN)C.Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula is C₁₀H₁₈ClNO₃, with a molecular weight of 235.71 g/mol . Its IUPAC name reflects the bicyclic framework: a 2-oxabicyclo[2.1.1]hexane ring system substituted with an aminomethyl group at position 3, a methyl group at position 1, and an ethyl carboxylate at position 4, with a hydrochloride counterion.
Structural Features
The bicyclo[2.1.1]hexane core imposes significant ring strain, which influences both reactivity and conformational stability. The oxabicyclo component introduces an oxygen atom into the bridged structure, while the aminomethyl and ester groups provide sites for further functionalization. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological applications .
Stereochemical Considerations
X-ray crystallography of related compounds reveals that the bicyclic system adopts a rigid chair-like conformation, with substituents occupying equatorial positions to minimize steric hindrance . This rigidity is advantageous for designing molecules with predictable binding modes in biological targets.
Spectroscopic and Computational Data
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Predicted Collision Cross Section (CCS): Computational models estimate a CCS of 134.1 Ų for the [M+H]+ ion, suggesting moderate polarity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈ClNO₃ |
| Molecular Weight | 235.71 g/mol |
| Hydrogen Bond Donors | 2 (NH₂⁺, HCl) |
| Hydrogen Bond Acceptors | 4 (O, Cl⁻) |
| Topological Polar Surface Area | 64.8 Ų |
Synthesis and Reaction Pathways
Traditional Synthetic Routes
Early syntheses relied on multi-step sequences involving:
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Oxidation-Reduction Cascades: Starting from bicyclic ketones, oxidation with potassium permanganate followed by reduction with lithium aluminum hydride introduces the aminomethyl group.
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Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of thionyl chloride yields the ethyl ester.
Catalytic Methods
A breakthrough method reported in 2024 combines nucleophilic phosphine catalysis and energy transfer photocatalysis to assemble 2-oxabicyclo[2.1.1]hexanes from allyl alcohols and arylalkynes . This one-pot cascade reaction proceeds via:
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Polar Addition: Phosphine-catalyzed [2+2] cycloaddition forms the bicyclic core.
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Radical Recombination: Photoexcited catalysts mediate hydrogen atom transfer (HAT), stabilizing the strained intermediate.
Optimization Parameters
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Catalyst: Mesityl acridinium (Mes-Acr⁺) as the photocatalyst.
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Solvent: Dichloromethane (DCM) at 0°C.
Applications in Medicinal Chemistry
Case Studies
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Antiviral Agents: Analogues with indole substitutions at position 1 show IC₅₀ = 0.8 μM against SARS-CoV-2 3CL protease .
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Neurological Therapeutics: The aminomethyl group facilitates blood-brain barrier penetration, making the scaffold suitable for targeting central nervous system (CNS) disorders.
Future Directions
Expanding Structural Diversity
Recent methodologies enable the incorporation of heterocyclic groups (e.g., pyrazole, pyridine) at position 1, broadening the scaffold’s applicability in targeting kinase inhibitors and GPCR modulators .
Computational Modeling
Density functional theory (DFT) studies predict that substituting the methyl group at position 1 with bulkier alkyl chains (e.g., isopropyl) could enhance binding affinity to hydrophobic protein pockets .
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